4-bromobut-3-en-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
854471-95-7 |
|---|---|
Molecular Formula |
C4H7BrO |
Molecular Weight |
151.00 g/mol |
IUPAC Name |
(E)-4-bromobut-3-en-1-ol |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2/b3-1+ |
InChI Key |
HWSVHRDXHIRTMJ-HNQUOIGGSA-N |
Isomeric SMILES |
C(CO)/C=C/Br |
Canonical SMILES |
C(CO)C=CBr |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromobut 3 En 1 Ol
Regioselective and Stereoselective Approaches
Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of 4-bromobut-3-en-1-ol (B1373347) to ensure the desired isomer is obtained for specific synthetic applications.
Direct Bromination Strategies from Unsaturated Alcohols
One common and direct approach involves the bromination of but-3-en-1-ol. The key to this transformation is the use of a brominating agent that favors allylic bromination over addition to the double bond. N-bromosuccinimide (NBS) is a frequently employed reagent for this purpose, often in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and sometimes under light irradiation. The reaction is typically conducted under mild conditions, for instance at room temperature, to afford this compound. Controlling the reaction temperature (e.g., 0–25°C) and the polarity of the solvent (e.g., carbon tetrachloride or tetrahydrofuran) is crucial for favoring bromination at the allylic position.
Another method involves the hydrobromination of 3-butyn-1-ol (B147353). rsc.org For example, bubbling hydrogen bromide gas, produced from phosphorus tribromide and water, through a solution of 3-butyn-1-ol in dichloromethane (B109758) containing tetraethylammonium (B1195904) bromide at 40°C yields 3-bromobut-3-en-1-ol. rsc.org
| Starting Material | Reagent(s) | Product | Ref. |
| But-3-en-1-ol | N-Bromosuccinimide (NBS), Radical Initiator | This compound | |
| 3-Butyn-1-ol | HBr (from PBr3, H2O), TEAB, DCM | 3-Bromobut-3-en-1-ol | rsc.org |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for Alkenyl Bromide Formation
Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, provide powerful tools for the stereoselective synthesis of alkenes and can be adapted for the formation of alkenyl bromides. nih.govwikipedia.org These reactions involve the coupling of a phosphorus-stabilized carbanion (an ylide or a phosphonate (B1237965) carbanion) with a carbonyl compound. nih.govmnstate.edulibretexts.org
The Wittig reaction utilizes a triphenyl phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. wikipedia.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. nih.gov A significant advantage of the HWE reaction is that it often favors the formation of (E)-alkenes, and the by-product, a water-soluble phosphate (B84403) ester, is easily removed. nih.govbeilstein-journals.org The HWE reaction has been successfully used to synthesize (E)-α-bromoacrylates with high stereoselectivity. organic-chemistry.org For instance, the reaction of aldehydes with bis(2,2,2-trifluoroethyl)bromophosphonoacetate in the presence of potassium tert-butoxide and 18-crown-6 (B118740) yields (E)-α-bromoacrylates. organic-chemistry.org This approach could be conceptually applied to precursors of this compound.
Modern variations of these reactions have been developed to improve efficiency and stereoselectivity. For example, magnesium(II)-mediated HWE reactions have been used for the synthesis of tri- and tetrasubstituted allenes. organic-chemistry.org
| Reaction | Key Reagents | Typical Product Stereochemistry | Ref. |
| Wittig Reaction | Triphenyl phosphonium ylide, Aldehyde/Ketone | (Z)-alkene (with unstabilized ylides) | wikipedia.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | (E)-alkene | nih.govbeilstein-journals.org |
Metal-Catalyzed Transformations for Controlled Synthesis
Transition metal catalysis offers a versatile platform for the controlled synthesis of complex molecules, including precursors to or derivatives of this compound. For example, chromium-catalyzed allylation reactions have been used for the enantioselective preparation of 1,3-diols using protected (E)-4-bromobut-2-en-1-ol as a starting material. rhhz.net While not a direct synthesis of this compound, this demonstrates the utility of related bromo-substituted butenols in metal-catalyzed C-C bond formation.
Palladium-catalyzed reactions, such as the Heck reaction, have also been employed with related structures. For instance, the intramolecular Heck arylation of 3-bromobut-3-en-1-yl ethenyl(phenyl)phosphinate has been explored. beilstein-journals.org
Stereochemical Control in this compound Synthesis
The stereochemistry of the double bond in this compound is critical for its application in total synthesis. As mentioned, the HWE reaction is a reliable method for generating (E)-alkenyl bromides. beilstein-journals.orgorganic-chemistry.org For the synthesis of (Z)-isomers, specific strategies are required. For example, the stereoselective aminobromination of alkylidenecyclopropanes using p-toluenesulfonamide (B41071) and N-bromosuccinimide has been reported to produce N-[(Z)-3-bromobut-3-en-1-yl]-p-toluenesulfonamides. organic-chemistry.org This highlights that the choice of starting material and reaction type is crucial for controlling the stereochemical outcome.
Development of One-Pot and Multicomponent Synthesis Strategies
One-pot and multicomponent reactions are increasingly important in organic synthesis as they offer improved efficiency, reduced waste, and can minimize the need for purification of intermediates. thieme-connect.com Such strategies have been developed for the synthesis of complex structures where a bromo-substituted butenol (B1619263) fragment could be incorporated. For instance, a one-pot, three-component reaction involving a Prins cyclization has been used to synthesize tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes. researchgate.netresearchgate.net This reaction proceeds with good yields and excellent diastereoselectivity. researchgate.netresearchgate.net
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of safer solvents, reducing waste, and improving energy efficiency. In the context of synthesizing compounds like this compound, applying green chemistry principles is an active area of research.
One approach is the use of water as a solvent for reactions like the Wittig olefination, which traditionally uses dry organic solvents. umass.eduresearchgate.net Another green approach is the use of sonication (ultrasound) to enhance reaction rates and yields, as has been demonstrated for Wittig and HWE reactions. nih.gov The use of one-pot syntheses also aligns with green chemistry principles by reducing the number of steps and the amount of solvent and energy required. thieme-connect.com
Reactivity and Transformation Pathways of 4 Bromobut 3 En 1 Ol
Nucleophilic Substitution Reactions at the Bromine Center
The presence of a bromine atom on an allylic carbon makes 4-bromobut-3-en-1-ol (B1373347) susceptible to nucleophilic substitution. The bromine is a good leaving group, and the adjacent double bond plays a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction mechanism.
SN1 and SN2 Mechanistic Investigations in Allylic Systems
Allylic halides like this compound are capable of undergoing substitution via both SN1 and SN2 pathways, with the operative mechanism being highly dependent on the reaction conditions. spcmc.ac.inlibretexts.org
SN1 Pathway : In the presence of a weak nucleophile and a polar protic solvent (e.g., water or alcohols), an SN1 mechanism is favored. libretexts.orglumenlearning.com The reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the bromide leaving group to form an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. The subsequent rapid attack by the nucleophile can occur at either electrophilic carbon, potentially leading to a mixture of products. spcmc.ac.in The stability of this allylic carbocation intermediate makes the SN1 pathway more accessible than for a corresponding saturated primary halide. spcmc.ac.in
SN2 Pathway : With a strong nucleophile and a polar aprotic solvent, the SN2 mechanism becomes dominant. libretexts.org This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. lumenlearning.com Allylic systems react rapidly via the SN2 mechanism because the adjacent double bond stabilizes the transition state through conjugation with the p-orbital of the reacting carbon. spcmc.ac.in This stabilization compensates for any potential steric hindrance. spcmc.ac.in
The choice between SN1 and SN2 pathways is a continuum, and for some reactions, a mixture of both mechanisms may be observed.
Chemo- and Regioselectivity in Substitution Reactions
When this compound reacts with a nucleophile, both chemo- and regioselectivity must be considered. Chemoselectivity refers to the preferential reaction of the nucleophile with either the allylic bromide or the hydroxyl group. Regioselectivity concerns which carbon the nucleophile attacks in an allylic substitution.
Chemoselectivity : In general, the carbon-bromine bond is more reactive towards nucleophiles than the hydroxyl group, which is a poor leaving group unless protonated. Therefore, nucleophilic substitution typically occurs at the C-Br center.
Regioselectivity : In SN1 reactions, the nucleophile can attack the unsymmetrical allylic carbocation at either the primary (C4) or secondary (C2) position. spcmc.ac.in Attack at the less sterically hindered primary carbon is often favored. spcmc.ac.in In SN2' reactions (allylic rearrangement), the nucleophile can also attack the carbon at the end of the double bond (C2), with a simultaneous shift of the double bond and expulsion of the leaving group. The regiochemical outcome is influenced by factors such as the nature of the nucleophile, solvent, and any catalysts used. For example, copper-catalyzed allylic arylation reactions with organolithium compounds on similar trisubstituted allyl bromides have shown high regioselectivity. rug.nl
Electrophilic Addition Reactions to the Alkenyl Moiety
The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles.
Halogenation and Hydrohalogenation Studies
Halogenation : The addition of elemental halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond is a common reaction for alkenes. sci-hub.se This reaction typically proceeds through a cyclic halonium ion intermediate. In the case of this compound, the addition of a halogen would lead to a polyhalogenated alcohol. For instance, chlorination of the related but-3-en-1-ol with chlorine gas in the presence of a high concentration of chloride ions yields 3,4-dichlorobutan-1-ol. google.com This suggests that this compound would likely react similarly to form a trihalogenated butanol.
Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) to the double bond of this compound would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C3), and the halide adds to the more substituted carbon (C2). This would result in a dihalogenated alcohol. The reaction of but-2-en-1-ol (B7822390) with HBr proceeds via a stable allylic carbocation, leading to a mixture of products, a scenario that is also applicable to the hydrohalogenation of this compound. spcmc.ac.inyoutube.com
Epoxidation and Dihydroxylation Methodologies
Epoxidation : The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or other oxidizing agents. While the epoxidation of bromoallenes has been studied, leading to bromoallene oxides that can rearrange, the direct epoxidation of a vinyl bromide like this compound is less common. nih.govrsc.org However, methods exist for the epoxidation of a wide variety of alkenes, including those with electron-withdrawing groups, though they can be less reactive. researchgate.net The reaction would yield (3-bromooxiran-2-yl)ethanol.
Dihydroxylation : The alkene can be converted to a vicinal diol (containing two adjacent hydroxyl groups) using reagents like osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com This reaction, known as dihydroxylation, typically proceeds with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.com Applying this to this compound would yield 4-bromobutane-1,2,3-triol. Asymmetric dihydroxylation methods, developed by Sharpless, allow for the synthesis of chiral diols. masterorganicchemistry.com Dihydroxylation has been used in model systems for complex molecule synthesis. mpg.de
Reactions Involving the Hydroxyl Functionality
The primary hydroxyl group in this compound can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification.
Oxidation : The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield 4-bromobut-3-enal, while stronger agents would produce 4-bromobut-3-enoic acid.
Protection : The hydroxyl group can be protected by converting it into a different functional group (e.g., a silyl (B83357) ether or benzyl (B1604629) ether) to prevent it from interfering with reactions at the other end of the molecule. This protecting group can be removed later in the synthetic sequence.
Cyclization : The molecule contains both a nucleophilic hydroxyl group and an electrophilic carbon bearing the bromine. Under basic conditions, an intramolecular Williamson ether synthesis can occur. The alkoxide formed by deprotonating the alcohol can attack the carbon with the bromine atom in an intramolecular SN2 reaction, leading to the formation of a cyclic ether, 2-(vinyloxymethyl)oxirane or, more likely through rearrangement, 2-vinyltetrahydrofuran. The synthesis of tetrahydrofuran (B95107) derivatives from related homoallylic alcohols is a well-established strategy. organic-chemistry.orgresearchgate.net For example, treatment of 3,4-dichlorobutan-1-ol with a base results in the formation of 3-chlorotetrahydrofuran. google.com
Oxidation Reactions and Selective Derivatizations
The primary alcohol moiety of this compound can be selectively oxidized to afford the corresponding aldehyde, 4-bromobut-3-en-1-al. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid or reaction with the vinyl bromide group. Reagents such as pyridinium chlorochromate (PCC) are effective for this purpose.
Selective derivatization of the hydroxyl group is a common strategy to either protect it during subsequent reactions or to convert it into a different functional group for further transformations. One such example is the conversion of the alcohol to a chloride. Research has shown that (E)-4-bromobut-3-en-1-ol can be converted to (E)-1-bromo-4-chlorobut-1-ene in 68% yield by treatment with triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). caltech.edu This reaction specifically targets the alcohol, leaving the vinyl bromide intact.
Furthermore, the alcohol can be protected through etherification, a critical step in multi-step syntheses. While specific examples for this compound are not prevalent in literature, analogous structures are commonly protected using reagents like p-methoxybenzyl chloride (PMB-Cl) or tert-butyldimethylsilyl chloride (TBDMS-Cl) to form PMB or TBDMS ethers, respectively. beilstein-journals.org These protecting groups can be selectively removed under specific conditions, allowing for the deprotection and further reaction of the hydroxyl group at a later synthetic stage.
Table 1: Selective Derivatizations of the Hydroxyl Group in (E)-4-bromobut-3-en-1-ol and Analogues
| Starting Material | Reagents and Conditions | Product | Yield | Citation |
| (E)-4-bromobut-3-en-1-ol | PPh₃, CCl₄, CH₂Cl₂, 40 °C, 10h | (E)-1-bromo-4-chlorobut-1-ene | 68% | caltech.edu |
| 4-bromo-3-methyl-2-buten-1-ol | Acetic Anhydride (B1165640), Solid Acid Catalyst | 4-bromo-3-methyl-2-buten-1-ol acetate | High | google.com |
Etherification and Esterification Studies
The hydroxyl group of this compound readily undergoes etherification and esterification, common transformations for primary alcohols. chembk.com These reactions are fundamental for creating more complex molecules and for protecting the alcohol functionality.
Esterification: The formation of esters from this compound can be achieved through standard acylation procedures. For instance, reaction with an acyl chloride or an acid anhydride in the presence of a base or catalyst yields the corresponding ester. A patented industrial process describes the esterification of the structurally similar 4-bromo-3-methyl-2-buten-1-ol with acetic anhydride using a solid acid catalyst, highlighting the feasibility of this transformation on related scaffolds. google.com
Etherification: As mentioned previously, ether formation is a key strategy for alcohol protection. The synthesis of ethers, such as benzyl or silyl ethers, proceeds via standard protocols. For example, deprotonation of the alcohol with a base like sodium hydride, followed by reaction with an alkyl halide (e.g., benzyl bromide), would yield the corresponding ether. Intramolecular etherification can also occur under certain conditions, particularly if the vinyl bromide is substituted by a hydroxyl group, leading to the formation of cyclic ethers.
Cyclization Reactions and Intramolecular Processes
The unique arrangement of the vinyl bromide and the homoallylic alcohol in this compound makes it an excellent substrate for various cyclization reactions, enabling the construction of complex heterocyclic and carbocyclic systems.
Prins Cyclization and Formation of Heterocyclic Systems
The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and a carbonyl compound. wikipedia.org Homoallylic alcohols like this compound are ideal substrates for this transformation. Research has demonstrated that 3-halobut-3-en-1-ols react with various aldehydes in the presence of a Lewis acid to produce highly substituted tetrahydropyran-4-ones with excellent diastereoselectivity. researchgate.netresearchgate.net
The reaction mechanism is initiated by the activation of the aldehyde with a Lewis acid, followed by nucleophilic attack from the alkene's double bond. derpharmachemica.com This forms a six-membered chairlike oxocarbenium ion intermediate. researchgate.net The tethered hydroxyl group then acts as an internal nucleophile, attacking the carbocation to close the ring. A subsequent elimination of HBr from the resulting intermediate yields the stable tetrahydropyranone product. researchgate.net This methodology provides a direct route to the tetrahydropyran (B127337) core, which is a common motif in many natural products. beilstein-archives.org
Table 2: Prins Cyclization of Halo-butenols with Aldehydes
| Substrates | Catalyst/Conditions | Product Type | Key Features | Citation |
| 3-Bromobut-3-en-1-ols and Aldehydes | Lewis Acid (e.g., Sc(OTf)₃), -35 °C | 2,6-Disubstituted Tetrahydropyranones | Good yields, excellent diastereoselectivity | researchgate.netresearchgate.net |
| Homoallylic alcohols and Aldehydes | Rhenium(VII) | 4-Hydroxytetrahydropyrans | Catalytic process | organic-chemistry.org |
| (E)-octa-3,7-dien-1-ol and Aldehydes | AlCl₃, TMSCl | Halogenated Bicyclic Ethers | Tandem Prins/bicyclization | beilstein-archives.org |
Ring-Closing Metathesis (RCM) in Scaffold Construction
Ring-closing metathesis (RCM) is a transformative reaction in organic synthesis that typically requires a substrate containing two terminal alkene functionalities to construct cyclic compounds. organic-chemistry.org By itself, this compound possesses only one double bond and therefore cannot directly undergo RCM.
However, it serves as a valuable starting material for the synthesis of RCM precursors. The hydroxyl group can be functionalized by attaching a second olefin-containing moiety. For example, esterification or etherification of this compound with an olefin-containing acid or alcohol, such as acrylic acid or allyl alcohol, would produce a diene substrate. This newly formed diene, now containing the requisite two alkene groups, could then be subjected to RCM using a standard ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a medium-sized heterocyclic ring. While direct RCM on this compound is not feasible, its utility as a scaffold for building RCM precursors is a viable synthetic strategy. beilstein-journals.orgresearchgate.net
Radical and Carbocationic Cyclization Pathways
Beyond the Prins reaction, the vinyl bromide and alcohol functionalities of this compound can participate in other mechanistically distinct cyclization cascades.
Carbocationic Cyclization: The Prins cyclization is the primary example of a carbocationic pathway, proceeding through a well-defined oxocarbenium intermediate. researchgate.netacs.org Alternative carbocationic processes could be initiated, for example, by treating the molecule with a strong acid, which could protonate the alcohol and lead to its elimination as water. The resulting carbocation could then be trapped by the vinyl bromide or undergo other rearrangements, although such pathways are less controlled than the Prins reaction. In some cases, the carbocation formed after the initial Prins cyclization can be trapped by other nucleophiles present in the reaction, leading to more complex cascade reactions. beilstein-journals.org
Radical Cyclization: this compound is also a precursor for radical cyclization reactions. The carbon-bromine bond can be a source of a vinyl radical, or the double bond can act as a radical acceptor. In one documented synthetic sequence, 3-bromobut-3-en-1-ol was first subjected to a Suzuki coupling to append an aryl group, creating a more complex olefin precursor. rsc.org This intermediate was then used in a bibase-promoted Brook rearrangement/radical-polar crossover cyclization to form constrained bicycloalkanes. This demonstrates how the vinyl bromide moiety can be strategically replaced in one step to set up a subsequent radical cyclization event, showcasing the utility of the this compound framework in radical-based synthetic strategies. rsc.org
Applications of 4 Bromobut 3 En 1 Ol in Complex Molecule Synthesis
Utilization as a C4 Building Block in Natural Product Synthesis
4-Bromobut-3-en-1-ol (B1373347) and its isomers serve as valuable four-carbon (C4) synthons in the assembly of complex natural products. The presence of two distinct functional groups allows for sequential and controlled modifications, making it an ideal starting point for building intricate molecular scaffolds.
A notable application is in the total synthesis of largazole, a potent natural product known for its potential anticancer properties. Furthermore, this class of compounds has been identified as a versatile building block in the synthesis of other complex organic molecules, including tricyclic sesquiterpenes. The strategic use of this C4 unit is also exemplified in the synthesis of (+)-Desmethylxestospongin B, where a related precursor, 3,4-buten-1-ol, is first converted to 4-bromo-1-butene (B139220) to facilitate key carbon-carbon bond formations. acs.orgacs.org
Table 1: Application of Bromo-Butenol Scaffolds in Natural Product Synthesis
| Natural Product/Class | Building Block Used | Key Reaction Type |
|---|---|---|
| Largazole | 4-Bromo-1-butene (related to this compound) | Total Synthesis |
| Tricyclic Sesquiterpenes | This compound | Building Block for Complex Synthesis |
Role in the Construction of Diverse Heterocyclic Frameworks
The dual functionality of bromo-butenol isomers is particularly advantageous for the construction of heterocyclic rings, which are core structures in many biologically active molecules. chemistrydocs.com These building blocks can undergo intramolecular or tandem reactions to form a variety of cyclic ethers and other heterocyclic systems.
A significant application is the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. This is achieved through a Prins cyclization reaction between 3-bromobut-3-en-1-ols (an isomer of this compound) and various aldehydes. researchgate.netresearchgate.netacs.org The reaction proceeds with excellent diastereoselectivity, often yielding a single diastereomer. researchgate.netresearchgate.net The proposed mechanism involves the formation of a stable six-membered chair-like tetrahydropyranyl carbocation, which is then trapped by the internal hydroxyl group. researchgate.net These resulting tetrahydropyranones can be further transformed, for instance, into 4-hydroxy-2,6-disubstituted tetrahydropyrans. researchgate.net
Furthermore, 3-bromobut-3-en-1-ol is a precursor to substrates used in tandem Prins cyclizations to afford 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran derivatives. derpharmachemica.com The compound can also be utilized in the synthesis of other complex structures like α-methylene lactones.
Table 2: Synthesis of Heterocyclic Frameworks
| Heterocycle Class | Key Reaction | Precursor Derived From |
|---|---|---|
| Tetrahydropyran-4-ones | Prins Cyclization | 3-Bromobut-3-en-1-ol |
| 3,6-Dihydro-2H-pyrans | Tandem Prins Cyclization | 3-Bromobut-3-en-1-ol |
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
This compound is recognized as a valuable precursor for intermediates in the pharmaceutical and agrochemical industries. Its ability to participate in the construction of complex and biologically relevant scaffolds makes it a target for medicinal chemistry research.
Research has demonstrated that methodologies utilizing bromo-butenol derivatives can lead to novel therapeutic agents. For example, the synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ol has been extended to produce novel anticancer aminoguanidine (B1677879) compounds. researchgate.net The related isomer, 3-bromo-3-buten-1-ol, is explicitly mentioned as a pharmaceutical intermediate for developing kinase inhibitors and antiviral agents. nbinno.com The broader butenol (B1619263) scaffold is also valuable; 3-buten-1-ol (B139374) is used in Heck reactions to create intermediates for pharmaceutical compositions targeting the central nervous system. google.com
Table 3: Potential Pharmaceutical Applications and Intermediates
| Intermediate/Target Class | Synthetic Origin | Potential Therapeutic Area |
|---|---|---|
| Aminoguanidine Compounds | Derived from Tetrahydropyranone Synthesis | Anticancer |
| Kinase Inhibitors | Intermediate from 3-Bromo-3-buten-1-ol | Various (e.g., Oncology) |
| Antiviral Agents | Intermediate from 3-Bromo-3-buten-1-ol | Infectious Diseases |
Contributions to the Synthesis of Polymer Precursors and Materials
While direct applications of this compound in polymer science are not extensively documented, its structure suggests significant potential. The presence of a vinyl group allows for vinyl-type polymerization, and the hydroxyl group can be modified, for instance, through esterification, to create monomers for polyesters.
The utility of its isomers supports this potential. 3-Bromo-3-buten-1-ol has been identified as a precursor for creating functionalized polymers. nbinno.com Furthermore, related bromo-alkynes, such as 4-bromobut-3-yn-1-ol (B1280305), are used as monomers for producing materials like methacrylates and acrylates. biosynth.com This indicates that the bromo-butenol framework is a viable platform for developing novel polymer precursors and advanced materials.
Stereoselective Applications in Chiral Synthesis
The development of stereoselective reactions is crucial for modern organic synthesis, particularly in the pharmaceutical industry. This compound and its isomers have proven to be excellent substrates in a variety of asymmetric transformations, allowing for the synthesis of chiral molecules with high levels of stereocontrol.
One prominent example is the use of (E)-4-bromobut-3-en-1-ol in a Nickel-catalyzed asymmetric reductive cross-coupling reaction to prepare chiral allylic silanes with remarkable enantioselectivity. caltech.edu In another key stereoselective application, the Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes proceeds with high diastereoselectivity to form cis-2,6-disubstituted tetrahydropyran-4-ones as single diastereomers. researchgate.netresearchgate.net
Furthermore, the protected form of a related isomer, (E)-4-bromobut-2-en-1-ol, undergoes a highly enantioselective chromium-catalyzed carbonyl allylation to produce protected 1,3-diols with excellent ee values (up to 98%). rhhz.net This reaction employs a specialized carbazole-based bisoxazoline as a chiral ligand. rhhz.net The utility of this scaffold extends to the synthesis of chiral β-iodoamines via a catalyzed iodocyclization, starting from a substrate prepared from 3-bromobut-3-en-1-ol. rsc.org
Table 4: Examples of Stereoselective Applications
| Reaction Type | Substrate | Catalyst/Reagent | Product | Stereoselectivity |
|---|---|---|---|---|
| Asymmetric Reductive Cross-Coupling | (E)-4-bromobut-3-en-1-ol | NiCl2(dme) / Chiral Bis(oxazoline) ligand | Chiral Allylic Silanes | High Enantioselectivity |
| Prins Cyclization | 3-Bromobut-3-en-1-ol | Lewis/Brønsted Acid | cis-2,6-Disubstituted Tetrahydropyran-4-ones | High Diastereoselectivity |
| Asymmetric Carbonyl Allylation | Protected (E)-4-bromobut-2-en-1-ol | Chiral Chromium Complex | Protected 1,3-Diols | Up to 98% ee |
Advanced Spectroscopic and Structural Elucidation Studies of 4 Bromobut 3 En 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-bromobut-3-en-1-ol (B1373347) in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of the protons and carbons, a full suite of two-dimensional (2D) NMR experiments is necessary for complete and unambiguous signal assignment.
Based on established chemical shift principles, the expected ¹H and ¹³C NMR data for this compound are summarized below. The olefinic protons are expected to appear in the downfield region (around 5.5-6.0 ppm) due to the deshielding effect of the double bond and the electronegative bromine atom. The methylene (B1212753) group adjacent to the hydroxyl group would likely resonate around 3.7 ppm, while the other methylene group would be further upfield. The hydroxyl proton signal is typically broad and its position is dependent on concentration and solvent. In the ¹³C NMR spectrum, the olefinic carbons would have shifts in the range of 110-140 ppm, with the carbon bearing the bromine atom being more shielded. The carbon attached to the hydroxyl group is expected around 60 ppm, and the other sp³ carbon around 30-40 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | ~3.7 (t) | C1: ~60 |
| H2 | ~2.4 (q) | C2: ~35 |
| H3 | ~6.1 (dt) | C3: ~135 |
| H4 | ~5.9 (d) | C4: ~115 |
| OH | variable (broad s) |
Note: Predicted values are based on general spectroscopic principles and data from analogous structures. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Assignment
To confirm the connectivity of the atoms in this compound, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY is expected to show correlations between the protons on adjacent carbons. Specifically, a cross-peak would be observed between the protons of the two methylene groups (H1 and H2), and between the methylene protons at C2 and the olefinic proton at C3. This confirms the butene backbone of the molecule. columbia.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For this compound, the HSQC spectrum would show cross-peaks connecting H1 to C1, H2 to C2, H3 to C3, and H4 to C4, providing a direct link between the proton and carbon skeletons of the molecule.
NOESY and ROESY for Conformational and Stereochemical Analysis
The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, which is invaluable for determining the conformation and stereochemistry of a molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the 2D NMR experiments used to measure these through-space interactions. columbia.edu
For this compound, these experiments can help to determine the preferred conformation of the flexible aliphatic chain. For instance, NOE correlations between the protons on C1 and C3 could indicate a folded conformation. In the case of geometric isomers (E/Z), NOESY can be used to distinguish between them. For the Z-isomer, an NOE would be expected between the olefinic protons on C3 and C4, whereas for the trans-isomer, this correlation would be absent. For derivatives of this compound, NOESY and ROESY are critical for establishing the relative stereochemistry of newly formed stereocenters. acs.org
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.
FT-IR Spectroscopy: In an FT-IR spectrum of this compound, a prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C double bond stretch would give rise to a peak around 1640 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. rsc.org While the O-H stretch is typically weak in Raman, the C=C double bond and the C-Br bond, being more polarizable, are expected to show strong Raman signals. The Raman spectrum of the related compound 4-bromo-1-butene (B139220) shows a strong peak for the C=C stretch. chemicalbook.com Therefore, for this compound, a strong band around 1640 cm⁻¹ (C=C stretch) and a distinct signal for the C-Br stretch would be anticipated, providing a clear fingerprint of the molecule. wikipedia.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** |
| O-H stretch | 3200-3600 (broad, strong) | Weak |
| C(sp²)-H stretch | ~3080 | Medium |
| C(sp³)-H stretch | 2850-2960 | Strong |
| C=C stretch | ~1640 (medium) | Strong |
| C-O stretch | 1050-1150 | Weak |
| C-Br stretch | 500-600 | Strong |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.
The predicted monoisotopic mass of this compound (C₄H₇BrO) is 149.96803 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 150 and 152.
Plausible fragmentation pathways for this compound include:
Loss of a bromine radical (•Br) to give a fragment at m/z 71.
Loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z 132 and 134. savemyexams.com
Alpha-cleavage with loss of a CH₂OH radical, leading to a fragment at m/z 119 and 121.
Cleavage of the C-C bond adjacent to the double bond.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment | m/z (for ⁷⁹Br/⁸¹Br) | Proposed Structure |
| [M]⁺ | 150/152 | [C₄H₇BrO]⁺ |
| [M-H₂O]⁺ | 132/134 | [C₄H₅Br]⁺ |
| [M-CH₂OH]⁺ | 119/121 | [C₃H₄Br]⁺ |
| [M-Br]⁺ | 71 | [C₄H₇O]⁺ |
Chiroptical Spectroscopy (CD, ORD) in Enantioselective Research Contexts
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. nih.govcas.cztaylorfrancis.com this compound itself is an achiral molecule and therefore will not exhibit a CD or ORD spectrum. However, these techniques become highly relevant in the context of enantioselective reactions involving this compound.
If this compound is used as a prochiral substrate in a reaction that generates a new stereocenter, the resulting chiral products can be analyzed by CD and ORD. For example, in an asymmetric epoxidation of the double bond or an enantioselective addition to the double bond, the enantiomeric excess and the absolute configuration of the products could be determined using these techniques, often in conjunction with theoretical calculations. rsc.orgnsf.gov
X-ray Crystallography of Derivatives for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. Since this compound is a liquid at room temperature, it is not suitable for single-crystal X-ray diffraction analysis. To overcome this, a crystalline derivative must be prepared.
A common strategy is to react the hydroxyl group with a suitable carboxylic acid or isocyanate to form a solid ester or carbamate (B1207046) derivative. For instance, reaction with a substituted benzoic acid could yield a crystalline solid. Once suitable crystals are grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com If the derivative is chiral, and a heavy atom like bromine is present, the absolute configuration can often be determined unambiguously using anomalous dispersion. researchgate.net This would be particularly valuable if the derivative was the product of an enantioselective synthesis.
Theoretical and Computational Investigations on 4 Bromobut 3 En 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn govern its reactivity. For 4-bromobut-3-en-1-ol (B1373347), these calculations can elucidate the distribution of electrons and the nature of its molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, positing that the reactivity of a molecule is primarily dictated by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgfiveable.me The energy and spatial distribution of these orbitals are critical in predicting the outcomes of chemical reactions.
For this compound, the HOMO is expected to be associated with the π-system of the carbon-carbon double bond, which is a region of high electron density. The LUMO, conversely, is likely to be the σ* anti-bonding orbital of the C-Br bond. aip.org This arrangement makes the carbon atom attached to the bromine susceptible to nucleophilic attack, as the incoming nucleophile's HOMO interacts with the C-Br σ* LUMO.
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and reactivity. researchgate.netunl.edu A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net In the case of this compound, the presence of the electron-withdrawing bromine atom and the hydroxyl group can modulate the energies of the frontier orbitals compared to a simple alkene. Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be employed to determine these orbital energies and the resulting gap. unl.edu While specific calculations for this compound are not widely published, data for related vinyl halides provide a useful reference.
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Vinyl Halide System (Theoretical Values)
| Molecular Orbital | Energy (eV) |
| LUMO | -0.5 |
| HOMO | -9.8 |
| HOMO-LUMO Gap | 9.3 |
Note: This table is illustrative and based on general values for vinyl halides; specific values for this compound would require dedicated calculations.
The distribution of electron density within a molecule is inherently uneven due to the differing electronegativities of its constituent atoms. This charge distribution can be quantified through various population analysis schemes and visualized using Molecular Electrostatic Potential (MEP) maps. uni-muenchen.de An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its electrophilic and nucleophilic regions. uni-muenchen.deresearchgate.net
In this compound, the electronegative oxygen and bromine atoms create distinct regions of charge. The MEP map would be expected to show a region of negative potential (typically colored red) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and ability to act as a hydrogen bond donor and acceptor. Conversely, a region of positive potential (typically colored blue) would be anticipated around the hydrogen of the hydroxyl group and potentially near the carbon atom bonded to the bromine, highlighting its electrophilic nature. du.edu.eg The electrostatic potential is a valuable tool for predicting how the molecule will interact with other charged or polar species. uni-muenchen.de
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecules are not static entities but are in constant motion, undergoing conformational changes. Molecular Dynamics (MD) simulations provide a method to study these dynamic processes by solving Newton's equations of motion for a system of atoms. nih.govacs.orgnih.gov For a flexible molecule like this compound, MD simulations can reveal its preferred conformations and the energy barriers between them.
The presence of the hydroxyl group in this compound allows for the formation of intermolecular hydrogen bonds, which can lead to the formation of clusters or other supramolecular structures in the liquid phase. nih.govacs.orgnih.gov MD simulations of related butanol derivatives have shown that primary and secondary alcohols tend to form chain-like hydrogen-bonded clusters. nih.gov Similar behavior would be expected for this compound. These simulations can also shed light on the intramolecular hydrogen bonding possibilities between the hydroxyl group and the π-system of the double bond or the bromine atom, which would influence the molecule's conformational preferences. Recent studies on acyclic sugar alcohols using MD simulations have demonstrated that the stereochemistry of hydroxyl groups significantly impacts their conformational dynamics and flexibility. nih.govmdpi.com
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For this compound, several reaction types are of interest for computational modeling, including nucleophilic substitution at the C-Br bond, addition to the double bond, and reactions involving the hydroxyl group. For instance, in a nucleophilic substitution reaction, computational modeling can be used to distinguish between different possible mechanisms, such as S(_N)2 and S(_N)2'. DFT calculations are commonly employed to optimize the geometries of transition states and calculate their energies. frontiersin.org
Studies on the dissociation dynamics of related molecules like vinyl bromide have utilized classical trajectory methods on ab initio potential energy surfaces to investigate decomposition pathways. researchgate.netacs.orgaip.org Furthermore, computational investigations into palladium-catalyzed reactions of vinyl bromides have provided detailed insights into the reaction mechanisms, including oxidative addition, insertion, and elimination steps. frontiersin.org These approaches could be applied to model the rich reactivity of this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions are invaluable for structure elucidation and for interpreting experimental spectra.
The prediction of ¹H and ¹³C NMR chemical shifts is now a standard application of computational chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method with DFT. researchgate.netresearchgate.netsciforum.net The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. sciforum.netgithub.io By calculating the NMR parameters for different possible isomers or conformers, it is often possible to make definitive structural assignments by comparing the computed data with experimental spectra.
Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Structurally Related Haloalkene
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C1 | 125.4 | 124.9 |
| C2 | 130.1 | 129.8 |
| C3 | 60.2 | 60.5 |
| C4 | 35.8 | 35.5 |
Note: This table is a hypothetical example to illustrate the comparison between calculated and experimental data.
Similarly, the vibrational frequencies of this compound can be calculated computationally. These calculations provide information about the characteristic stretching and bending modes of the functional groups, such as the O-H stretch, C=C stretch, and the C-Br stretch. Comparing these predicted frequencies with experimental IR and Raman spectra can aid in the assignment of spectral bands and confirm the molecule's structure. For complex systems, MD simulations can also be used to simulate vibrational spectra, which can be particularly useful for understanding the effects of intermolecular interactions and conformational dynamics on the spectral features. interdisciplinarymeeting.cz
Emerging Research Avenues and Future Perspectives for 4 Bromobut 3 En 1 Ol
Development of Novel Catalytic and Asymmetric Transformations
A significant frontier in the application of 4-bromobut-3-en-1-ol (B1373347) and its derivatives lies in the development of innovative catalytic transformations, particularly those that can control stereochemistry. Researchers are actively exploring new catalytic systems to achieve highly enantioselective and diastereoselective reactions.
One notable advancement is the use of chromium catalysts for the asymmetric synthesis of 1,3-diols. rhhz.net In a reported method, a protected form of (E)-4-bromobut-2-en-1-ol undergoes carbonyl allylation in the presence of a chiral chromium catalyst. rhhz.net This system, employing a carbazole-based bisoxazoline as the chiral ligand, effectively synthesizes a variety of optically pure 1,3-diols with high enantioselectivity (up to 98% ee) and in moderate to good yields. rhhz.net This strategy is tolerant of aromatic, aliphatic, and α,β-unsaturated aldehydes, demonstrating its broad applicability. rhhz.net
Another area of intense research is the catalytic asymmetric synthesis of heterocyclic compounds. The tetrahydropyran (B127337) (THP) ring system, a common motif in pharmaceutical molecules, has been a key target. whiterose.ac.uk An asymmetric "clip-cycle" strategy has been developed for synthesizing substituted THPs with high enantioselectivity (up to 99% enantiomeric ratio). whiterose.ac.uk This approach involves an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk Furthermore, iron(III) chloride (FeCl₃) has been shown to catalyze the Prins cyclization to generate 4-hydroxy-tetrahydropyrans with excellent stereoselectivity. researchgate.net Similarly, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been used for the diastereoselective Prins cyclization of related homoallylic alcohols to form dihydropyrans and tetrahydropyranones. researchgate.netacs.org
The development of one-pot multi-reaction processes also represents a significant trend. thieme-connect.com For instance, a one-pot Overman rearrangement and ring-closing metathesis (RCM) sequence using Grubbs' catalyst allows for the efficient synthesis of complex nitrogen-containing heterocycles. thieme-connect.com These catalytic advancements are crucial for building complex molecular architectures from simple precursors like this compound.
| Catalyst System | Transformation | Product Class | Selectivity | Reference |
| Chiral Chromium / Carbazole-based bisoxazoline | Carbonyl Allylation | 1,3-Diols | Up to 98% ee | rhhz.net |
| Chiral Phosphoric Acid | Intramolecular Oxa-Michael Cyclization | Tetrahydropyrans | Up to 99% e.r. | whiterose.ac.uk |
| FeCl₃ | Prins Cyclization | 4-OH-Tetrahydropyrans | High Diastereoselectivity (>99:1 dr) | researchgate.net |
| Grubbs' Catalyst | Overman Rearrangement / RCM | Azepanes | High Yield | thieme-connect.com |
| Gold(I) Chloride / Silver Triflate | Cycloisomerization / biosynth.combiosynth.com-Sigmatropic Rearrangement | Acyl-alkenylpyrrolidines | Good Yields | acs.org |
Integration into Flow Chemistry and Automated Synthesis Methodologies
The principles of flow chemistry and automated synthesis are being increasingly applied to enhance the efficiency, safety, and scalability of chemical production. The synthesis and manipulation of reactive intermediates like this compound are particularly well-suited for these modern techniques.
Industrial-scale production of this compound can benefit significantly from continuous flow processes. These systems allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is critical when handling potentially unstable reagents. By minimizing the volume of reactive material at any given time, flow reactors can offer safety advantages over traditional batch processing. The use of automated systems in conjunction with flow chemistry ensures high efficiency, maximizes yield, and maintains consistent product quality by reducing the formation of byproducts.
While specific, published research on the integration of this compound into complex, multi-step automated syntheses is still an emerging area, the groundwork has been laid. The development of robust one-pot reactions, such as the synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes, provides a foundation for adaptation to automated platforms. researchgate.net Such methodologies, which combine multiple transformations into a single, streamlined process, are ideal candidates for translation to flow systems, potentially accelerating the discovery and production of novel functional molecules.
Exploration of Bio-Catalytic Pathways for its Synthesis and Transformation
Biocatalysis, the use of natural catalysts like enzymes, offers a powerful and environmentally friendly alternative to traditional chemical synthesis. The exploration of enzymatic pathways for the synthesis and transformation of this compound is a promising research avenue.
The compound itself is a useful tool for studying enzyme-catalyzed reactions, especially those involving halogenated substrates. There is potential for its interaction with enzymes that catalyze halogenation and dehalogenation, such as haloalkane dehalogenases. Future research may involve computational methods, like docking studies, to predict and understand the interactions between this compound and the active sites of such enzymes, paving the way for rational enzyme engineering and the development of novel biocatalytic applications.
While the direct enzymatic synthesis of this compound is not yet established, the broader field of organocatalysis often draws inspiration from enzymatic mechanisms. ucl.ac.uk For example, the principles governing class I aldolases, which use a lysine (B10760008) residue to form an enamine intermediate, are mirrored in proline-catalyzed aldol (B89426) reactions. ucl.ac.uk This synergy suggests that a deeper understanding of relevant enzyme classes could inspire new, mild, and selective catalytic methods for transforming this compound and its derivatives.
Potential in Advanced Materials Science and Functional Molecule Design
The unique bifunctionality of this compound makes it an attractive precursor for the design of advanced materials and complex functional molecules. Its ability to participate in a variety of coupling and cyclization reactions allows for the construction of diverse molecular scaffolds.
In materials science, related compounds like 4-bromobut-3-yn-1-ol (B1280305) serve as monomers for the preparation of polymers such as acrylates and methacrylates. biosynth.com This suggests a potential, though less explored, role for this compound in polymer chemistry, where it could be incorporated into polymer backbones or used to create functional pendants. The 1,3-diol framework, which can be synthesized with high enantioselectivity from derivatives of this compound, is a structural unit found in various natural products and organic materials. rhhz.net
The primary application focus, however, remains in functional molecule design, particularly for pharmaceuticals. The tetrahydropyran (THP) core, readily accessible through Prins cyclization of this compound derivatives, is the fifth most common heterocycle in pharmaceutical molecules. whiterose.ac.ukresearchgate.net Furthermore, the ability to generate rigid, three-dimensional spirocyclic scaffolds is of significant interest in drug discovery, as these structures can enhance specific interactions with biological targets. researchgate.net The compound serves as a building block for complex natural products, including α-methylene lactones and tricyclic sesquiterpenes, further highlighting its importance in creating biologically active molecules.
Unexplored Stereochemical Aspects and Enantioselective Syntheses
Control over stereochemistry is paramount in modern organic synthesis, particularly for the preparation of chiral drugs and bioactive molecules. While significant progress has been made, the full stereochemical potential of this compound as a synthetic building block is still being uncovered.
Recent breakthroughs have demonstrated that highly enantioselective transformations are achievable. The chromium-catalyzed synthesis of 1,3-diols from a protected form of (E)-4-bromobut-2-en-1-ol and various aldehydes proceeds with excellent enantiomeric excess (up to 98% ee). rhhz.net Similarly, chiral phosphoric acid-catalyzed cyclizations have yielded spirocyclic tetrahydropyrans with enantiomeric ratios as high as 97:3. whiterose.ac.uk
Diastereoselective reactions have also been a major focus. The synthesis of 2,6-disubstituted tetrahydropyranones via Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes can achieve excellent diastereoselectivity. researchgate.net These methods often proceed through a stable chair-like transition state, allowing for predictable control over the relative stereochemistry of the newly formed chiral centers. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromobut-3-en-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis often involves allylation or bromination of precursor alcohols. For example, allyl tributyl stannane can be used in coupling reactions to introduce the bromoalkene moiety, as demonstrated in the synthesis of structurally similar compounds like 1-(4-bromophenyl)but-3-en-1-ol . Key factors include temperature control (e.g., maintaining 0–5°C during bromination to avoid side reactions), solvent polarity (e.g., DMF for stabilizing intermediates), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of NBS for efficient bromination). Yield optimization requires monitoring via TLC or GC-MS to track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Look for doublets in the δ 5.5–6.5 ppm range (alkene protons) and splitting patterns for the brominated carbon (δ 3.5–4.5 ppm).
- ¹³C NMR : Identify the brominated carbon (δ 30–40 ppm) and alkene carbons (δ 120–130 ppm).
Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 165 (M⁺) and fragment peaks at m/z 87 (loss of Br) and 69 (alkene fragment). Gas chromatography (GC) with flame ionization detection can confirm purity .
Q. How does the compound’s stability vary under different storage conditions, and what decomposition products might form?
- Methodological Answer : this compound is prone to hydrolysis and oxidation. Store under inert gas (argon) at –20°C in amber vials. Decomposition products include buten-1-ol (via debromination) and carbonyl compounds (e.g., buten-1-aldehyde from oxidation). Monitor stability using accelerated aging studies (40°C/75% RH for 14 days) with HPLC analysis to quantify degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental observations in the compound’s reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations in simulations. To address this:
- Perform solvent-corrected DFT calculations (e.g., using COSMO-RS models) to better match experimental reaction rates.
- Validate computational models with kinetic isotope effect (KIE) studies or Hammett plots for substituent effects.
- Cross-reference with empirical data from analogous compounds, such as 4-bromo-2-methyl-3-butyn-2-ol, to identify systematic errors .
Q. How can researchers optimize catalytic systems for stereoselective transformations involving this compound?
- Methodological Answer : Asymmetric catalysis requires chiral ligands (e.g., BINAP or Salen complexes) and metal catalysts (e.g., Pd or Cu). For example:
- Hydrofunctionalization : Use Pd-catalyzed asymmetric hydroamination with ee >90% by tuning ligand steric bulk.
- Epoxidation : Apply Sharpless conditions (Ti(OiPr)₄, (+)-DET) to control stereochemistry.
Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What methodological approaches are recommended for studying the compound’s interactions at biological interfaces?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or proteins to measure binding kinetics (ka/kd).
- Molecular Dynamics (MD) Simulations : Use CHARMM or AMBER force fields to model membrane penetration.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with enzymes like cytochrome P450 .
Q. How should researchers design control experiments when investigating unexpected byproducts in the compound’s synthesis?
- Methodological Answer :
- Isolation and Characterization : Use preparative chromatography to isolate byproducts, followed by HRMS and 2D NMR (COSY, HSQC) for structural elucidation.
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or isotopic labeling (e.g., D₂O) to identify pathways (e.g., radical vs. ionic mechanisms).
- Computational Screening : Run DFT calculations on proposed intermediates to identify low-energy pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
